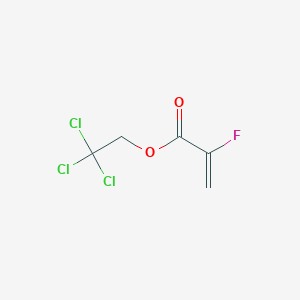
2,2,2-Trichloroethyl-2-fluoroacrylate
Vue d'ensemble
Description
2,2,2-Trichloroethyl-2-fluoroacrylate is a heterocyclic organic compound . Its IUPAC name is 2,2,2-trichloroethyl 2-fluoroprop-2-enoate . The molecular formula is C5H4Cl3FO2, and the molecular weight is 221.441 . It has a boiling point of 233.3ºC at 760mmHg, a flash point of 98.3ºC, and a density of 1.485g/cm³ .
Synthesis Analysis
The synthesis of related compounds, such as poly(fluoroacrylate)s, has been achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer . A series of copolymers of 2,2,2-trifluoroethyl methacrylate (FMA) and methyl acrylate (MA) with different copolymer compositions were synthesized by solution polymerization .Molecular Structure Analysis
The molecular structure of 2,2,2-Trichloroethyl-2-fluoroacrylate has been determined using various spectroscopic techniques . The SMILES notation for this compound is C=C(C(=O)OCC(Cl)(Cl)Cl)F .Physical And Chemical Properties Analysis
2,2,2-Trichloroethyl-2-fluoroacrylate has a boiling point of 233.3ºC at 760mmHg, a flash point of 98.3ºC, and a density of 1.485g/cm³ . It has no H-Bond Donor but has 3 H-Bond Acceptors .Applications De Recherche Scientifique
Application in Polymer Chemistry
Specific Scientific Field
Summary of the Application
2,2,2-Trichloroethyl-2-fluoroacrylate is used in the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings . This is achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2- (trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .
Methods of Application or Experimental Procedures
The copolymerizations are initiated by tert-butyl peroxypivalate at varying comonomer feed ratios, leading to a series of poly(FATRIFE-co-MAF) copolymers with different molar compositions . The microstructures of the synthesized poly(FATRIFE-co-MAF) copolymers are determined by 19F NMR spectroscopy .
Results or Outcomes
The resulting poly(FATRIFE-co-MAF) copolymers exhibited various glass transition temperatures (Tgs) depending on their compositions. Tg values increased with increasing MAF contents in the copolymer . Their thermal stability increased with increasing FATRIFE content in the copolymer and reached 348 °C (for that containing 93 mol% FATRIFE) . A high copolymer MAF content led to both a good adhesion onto metal substrates and to improved hydrophilicity .
Application in Material Science
Specific Scientific Field
Summary of the Application
2,2,2-Trichloroethyl-2-fluoroacrylate is used in the free radical copolymerization of α-fluoroacrylates for optical materials .
Methods of Application or Experimental Procedures
The copolymers based on 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) and 2,2,2-trichlororoethyl α-fluoroacrylate (FATRICE) were synthesized in good yields by a radical process initiated by tert-butyl 2,2-dimethylperoxypropanoate . The molar composition of the obtained poly(FATRIFE-co-FATRICE) copolymers were assessed by means of 19F nuclear magnetic resonance spectroscopy .
Results or Outcomes
The resulting polymers showed good thermal stability, with thermal decomposition occurring from 300 °C to 310 °C for all copolymers . The reactivity ratios, ri, of both comonomers were determined, showing that FATRIFE is the more reactive monomer .
Application in Surface Coatings
Specific Scientific Field
Methods of Application or Experimental Procedures
These copolymerizations, initiated by tert-butyl peroxypivalate at varying comonomer feed ratios, led to a series of poly(FATRIFE-co-MAF) copolymers with different molar compositions . The microstructures of the synthesized poly(FATRIFE-co-MAF) copolymers were determined by 19F NMR spectroscopy .
Results or Outcomes
Application in Optical Materials
Specific Scientific Field
Propriétés
IUPAC Name |
2,2,2-trichloroethyl 2-fluoroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl3FO2/c1-3(9)4(10)11-2-5(6,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBUOZNCCZTWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OCC(Cl)(Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382138 | |
| Record name | 2,2,2-Trichloroethyl-2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethyl-2-fluoroacrylate | |
CAS RN |
98120-00-4 | |
| Record name | 2,2,2-Trichloroethyl-2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

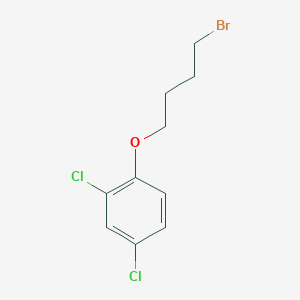
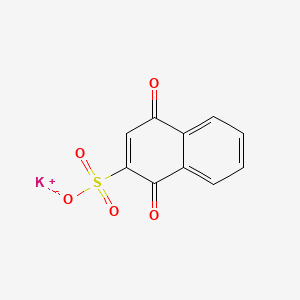
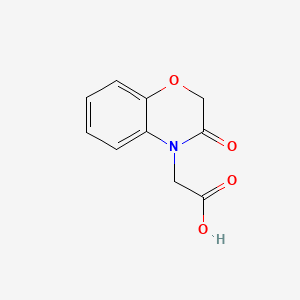
![3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid](/img/structure/B1597875.png)
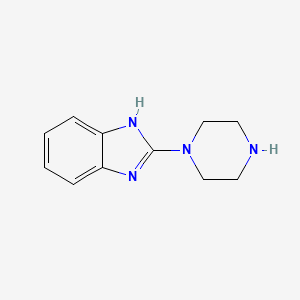
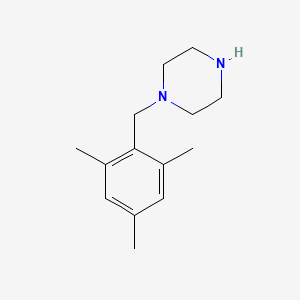
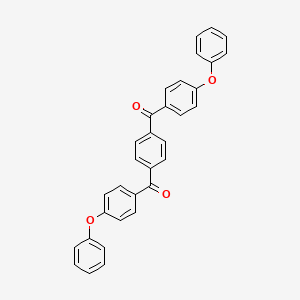
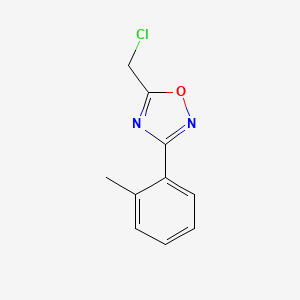
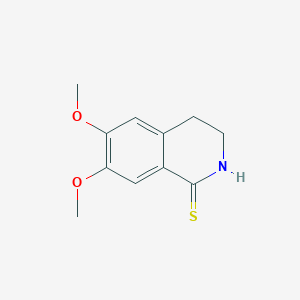
![1H,5H-Benzo[ij]quinolizine-2-carboxylicacid, 8,9-difluoro-6,7-dihydro-5-methyl-1,7-dioxo-](/img/structure/B1597889.png)
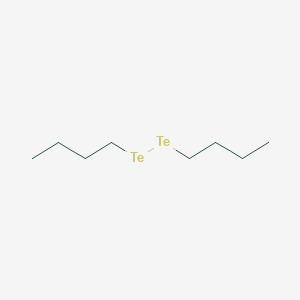
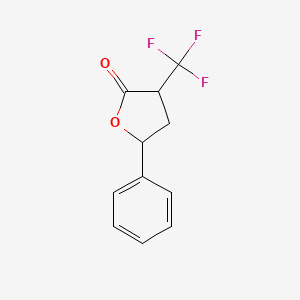
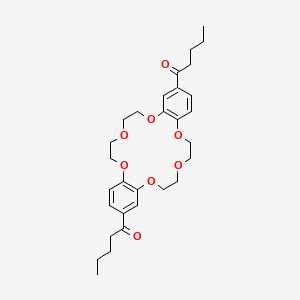
![1-([2,2'-Bithiophen]-5-yl)propan-1-one](/img/structure/B1597894.png)